molecular formula C19H13BrN2O2 B11093534 3-bromo-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide

3-bromo-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide

Cat. No.: B11093534
M. Wt: 381.2 g/mol
InChI Key: BKYBQACWKUMCNN-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide is an organic compound with the molecular formula C19H13BrN2O2. This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further connected to a pyridine ring through a carbonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide typically involves a multi-step process. One common method includes the bromination of a benzamide precursor, followed by the introduction of the pyridine-4-carbonyl group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The final step involves coupling the brominated benzamide with the pyridine-4-carbonyl group under conditions that may include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .

Industrial Production Methods

Industrial production of 3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions helps in achieving efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyridine-4-carbonyl)phenyl)benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-chloro-N-[4-(pyridine-4-carbonyl)phenyl]benzamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    N-(4-(pyridine-4-carbonyl)phenyl)-3-methylbenzamide: Contains a methyl group instead of bromine, affecting its reactivity and applications.

Uniqueness

The presence of the bromine atom in 3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

3-bromo-N-[4-(pyridine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H13BrN2O2/c20-16-3-1-2-15(12-16)19(24)22-17-6-4-13(5-7-17)18(23)14-8-10-21-11-9-14/h1-12H,(H,22,24)

InChI Key

BKYBQACWKUMCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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